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Compound of Interest

Compound Name: Methyl 1H-pyrazole-4-carboxylate

Cat. No.: B156598 Get Quote

Spectroscopic Data of Methyl 1H-pyrazole-4-
carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
1H-pyrazole-4-carboxylate (C₅H₆N₂O₂, CAS: 51105-90-9), a key building block in the

synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 1H-pyrazole-4-
carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.62 s (broad) 1H N-H

8.09 s 2H C3-H, C5-H

3.72 s 3H O-CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Data (Estimated)

Due to the limited availability of direct experimental ¹³C NMR data for Methyl 1H-pyrazole-4-
carboxylate, the following chemical shifts are estimated based on the closely related analog,

1-Methyl-1H-pyrazole-4-carboxylic acid.

Chemical Shift (δ) ppm Assignment

~163 C=O (ester)

~139 C3, C5

~110 C4

~52 O-CH₃

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
The following table lists the expected characteristic infrared absorption bands for Methyl 1H-
pyrazole-4-carboxylate based on its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1600-1450 Medium-Strong
C=C and C=N stretch

(pyrazole ring)

~1250 Strong C-O stretch (ester)

Broad, ~3200 Medium N-H stretch

Mass Spectrometry (MS)
A GC-MS spectrum for Methyl 1H-pyrazole-4-carboxylate is available in the PubChem

database (CID 9793760). The fragmentation pattern is expected to show the molecular ion

peak and characteristic fragments resulting from the loss of the methoxy group (-OCH₃) and

the entire ester group (-COOCH₃).

m/z Interpretation

126 [M]⁺ (Molecular Ion)

95 [M - OCH₃]⁺

67 [M - COOCH₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

represent standard protocols and may be adapted based on the specific instrumentation and

experimental requirements.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of Methyl 1H-pyrazole-4-carboxylate is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm
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NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0

ppm).

¹H NMR Acquisition: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of

1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated

to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired on the same spectrometer,

typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to

simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated

Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a

few milligrams of the sample with dry potassium bromide and pressing the mixture into a thin,

transparent disk.

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is first collected and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

such as dichloromethane or ethyl acetate.

GC-MS Analysis: The analysis is performed on a GC system coupled to a mass spectrometer.

A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The oven

temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer is operated in

electron ionization (EI) mode, and mass spectra are recorded over a mass range of m/z 40-

400.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 1H-pyrazole-4-carboxylate.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic data of Methyl 1H-pyrazole-4-
carboxylate (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156598#spectroscopic-data-of-methyl-1h-pyrazole-4-
carboxylate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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